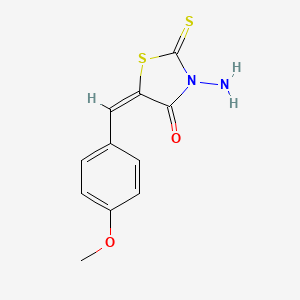![molecular formula C18H15BrN2O3 B3612891 5-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B3612891.png)
5-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide
Overview
Description
5-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as PBF-509 and belongs to the class of furan-2-carboxamides.
Mechanism of Action
PBF-509 exerts its therapeutic effects through the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular signaling pathways that play a role in inflammation, cell proliferation, and neuronal function. Inhibition of PDE10A by PBF-509 leads to an increase in the levels of cyclic AMP and cyclic GMP, which have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
PBF-509 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by decreasing the levels of pro-inflammatory cytokines. PBF-509 has also been shown to have neuroprotective effects by reducing the levels of oxidative stress and increasing the levels of neurotrophic factors. In addition, PBF-509 has been shown to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
PBF-509 has several advantages for use in lab experiments. It has a high degree of selectivity for PDE10A, which reduces the risk of off-target effects. PBF-509 is also stable and has good solubility in water. However, there are some limitations to the use of PBF-509 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, PBF-509 is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics.
Future Directions
For research on PBF-509 include the potential use in neurodegenerative diseases and cancer therapy, as well as the development of more potent and selective PDE10A inhibitors.
Scientific Research Applications
PBF-509 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. PBF-509 has been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in cancer therapy.
properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-5-1-2-6-16(15)23-12-14-7-8-17(24-14)18(22)21-11-13-4-3-9-20-10-13/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYDKMYCWKOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NCC3=CN=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-ethylphenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide](/img/structure/B3612823.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B3612833.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis[N-(tert-butyl)acetamide]](/img/structure/B3612835.png)
![methyl 2-({[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B3612849.png)
![5-[(2-bromophenoxy)methyl]-N-isobutyl-2-furamide](/img/structure/B3612850.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B3612860.png)
![N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3612871.png)
![N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B3612872.png)
![N-(4-chlorobenzyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B3612878.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-2-furamide](/img/structure/B3612880.png)
![1-{5-[(4-iodophenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B3612893.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B3612900.png)